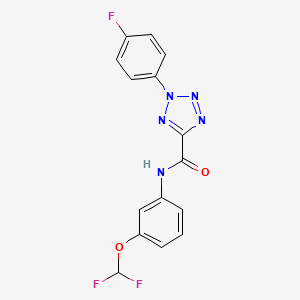

N-(3-(difluoromethoxy)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Description

This compound features a tetrazole core substituted with a 4-fluorophenyl group at position 2 and a 3-(difluoromethoxy)phenyl carboxamide moiety at position 3. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug design. The difluoromethoxy group enhances lipophilicity and may influence electron distribution, while the 4-fluorophenyl substituent contributes to steric and electronic interactions with biological targets.

Properties

IUPAC Name |

N-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N5O2/c16-9-4-6-11(7-5-9)23-21-13(20-22-23)14(24)19-10-2-1-3-12(8-10)25-15(17)18/h1-8,15H,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJQFHKNSOLMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(difluoromethoxy)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characterization

The compound can be synthesized through various chemical reactions, including the coupling of appropriate precursors. The synthesis typically involves the formation of the tetrazole ring and subsequent modifications to introduce the difluoromethoxy and fluorophenyl groups. Characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity.

Biological Activity Overview

-

Anticancer Activity :

- Preliminary studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives of tetrazole can inhibit cell proliferation in cancer models, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

-

Mechanism of Action :

- The biological activity is believed to stem from the compound's ability to interact with specific molecular targets involved in tumor growth and survival. For example, some studies suggest that tetrazole derivatives may inhibit key enzymes or pathways critical for cancer cell metabolism.

-

Cytotoxicity Studies :

- Cytotoxicity assays have been conducted using various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colorectal cancer). The results generally indicate that the compound exhibits dose-dependent cytotoxic effects, with IC50 values often reported in the low micromolar range.

Table 1: Summary of Biological Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 5.0 | Induction of apoptosis | |

| HCT116 | 8.3 | Inhibition of cell cycle progression | |

| MCF7 | 6.7 | Targeting mitochondrial function |

Case Study: Anticancer Activity

In one study, this compound was tested against a panel of cancer cell lines using an MTT assay to measure cell viability. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 6 µM against HeLa cells, indicating its potential as an anticancer agent.

Additional Biological Properties

-

Antimicrobial Activity :

- Some derivatives related to this compound have shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests a broader application in treating infections alongside its anticancer properties.

-

Inhibition Studies :

- Inhibition studies have revealed that certain analogs can effectively inhibit specific enzymes implicated in cancer progression, such as those involved in angiogenesis or metastasis.

Comparison with Similar Compounds

Structural Analogues with Tetrazole Cores

N-(5-Chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide ()

- Core : Tetrazole with carboxamide linkage.

- Substituents: 5-Chloro-2-hydroxyphenyl (electron-withdrawing Cl and H-bond donor -OH). 4-Trifluoromethylphenyl (strong electron-withdrawing CF₃).

- Comparison: The hydroxyl group in this compound improves solubility compared to the target compound’s difluoromethoxy group, which is more lipophilic.

- Activity: Hypothesized enzyme inhibitor (e.g., kinase or protease) due to structural similarity to known inhibitors .

2-(4-(2-(Benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide ()

- Core : Tetrazole with extended carboxamide side chain.

- Trifluoroethyl (enhances metabolic stability).

- Comparison :

Analogues with Heterocyclic Cores

Nitrothiophene Carboxamides ()

- Core : Nitrothiophene (sulfur-containing heterocycle).

- Substituents : Methoxy-trifluoromethylphenyl or difluorophenyl.

- Comparison: The nitro group (-NO₂) in thiophene derivatives confers strong electron-withdrawing effects, unlike the tetrazole’s neutral charge. Antibacterial activity reported for these compounds suggests that the target tetrazole derivative may also exhibit antimicrobial properties, albeit through different mechanisms (e.g., bacterial enzyme inhibition) .

3-(Difluoromethoxy)phenyl Indole Derivative ()

- Core : Indole with tetrahydrothiophene-dioxide.

- Substituents : Difluoromethoxy and fluoropyrimidinyl.

- The compound is a DGAT (diacylglycerol acyltransferase) inhibitor, implying that the target tetrazole could similarly target lipid metabolism enzymes if the difluoromethoxy group engages active-site residues .

Substituent Effects on Physicochemical Properties

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(3-(difluoromethoxy)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide?

- Methodological Answer : The compound can be synthesized via coupling reactions. A common approach involves activating the carboxylic acid group (e.g., tetrazole-5-carboxylic acid) using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), followed by reaction with 3-(difluoromethoxy)aniline. Optimization of solvent (e.g., DMF or THF), temperature (25–40°C), and stoichiometric ratios (1:1.2 for acid:amine) is critical. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of carboxamide (C=O stretch ~1650 cm⁻¹) and tetrazole ring (C=N stretch ~1550 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm for fluorophenyl and difluoromethoxy groups) and carboxamide carbonyl (δ ~165 ppm) .

- Elemental Analysis : Validate empirical formula (e.g., C₁₅H₁₁F₃N₄O₂) with ≤0.3% deviation .

Q. How can researchers ensure the compound’s purity and stability during storage?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). For stability, store lyophilized powder at –20°C under inert gas (argon). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance solubility of intermediates.

- Catalyst Screening : Test alternatives to DCC, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI), which reduces byproduct formation.

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hours) and improve yield (85–90%) under controlled temperature (80°C) .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with voltage-gated sodium channels (e.g., PDB ID: 6N4R). Focus on hydrogen bonding with difluoromethoxy groups and π-π stacking with fluorophenyl motifs .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA, ΔG ≤ –8 kcal/mol) .

Q. How can fluorescence spectroscopy elucidate the compound’s interaction with biomolecules?

- Methodological Answer :

- Binding Constant (Kb) : Titrate the compound (0.1–10 µM) into a protein solution (e.g., BSA) and monitor fluorescence quenching at λex/λem = 340/380 nm. Calculate Kb using Stern-Volmer plots .

- Solvent Effects : Compare fluorescence intensity in polar (water) vs. nonpolar (cyclohexane) solvents to assess hydrophobic interactions .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity using uniform conditions (pH 7.4, 37°C, 1% DMSO).

- Control Experiments : Include positive controls (e.g., indoxacarb for sodium channel inhibition) and validate cell lines (e.g., HEK293 vs. CHO-K1) .

- Statistical Validation : Report mean ± SD from triplicate experiments and use ANOVA for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.